

## An In-depth Technical Guide to the Off-Target Effects of Crenolanib

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Crenolanib is an orally bioavailable benzimidazole compound that functions as a potent, type I inhibitor of class III receptor tyrosine kinases (RTKs).[1] It was initially developed as a highly selective inhibitor of Platelet-Derived Growth Factor Receptors (PDGFRA and PDGFRB).[2] Subsequent research revealed its potent activity against FMS-like Tyrosine Kinase 3 (FLT3), including wild-type and various mutant forms that drive malignancies like Acute Myeloid Leukemia (AML).[1][3] Unlike type II inhibitors that bind to the inactive kinase conformation, crenolanib is a type I inhibitor that binds to the active "DFG-in" conformation.[1] This characteristic allows it to inhibit mutants that are resistant to type II inhibitors.[2] While highly selective for its primary targets, understanding the off-target profile of crenolanib is critical for predicting potential adverse effects and identifying opportunities for therapeutic expansion.

# Quantitative Summary of Crenolanib's Kinase Activity

Crenolanib's potency is highest against its intended targets, FLT3 and PDGFRA/B. However, kinome profiling reveals activity against other kinases, typically at higher concentrations. The following table summarizes the inhibitory activity of crenolanib against on-target and notable off-target kinases.



| Target Class           | Kinase                    | <b>Activity Metric</b> | Value (nM)                                                                   | Notes                                                               |
|------------------------|---------------------------|------------------------|------------------------------------------------------------------------------|---------------------------------------------------------------------|
| Primary On-<br>Targets | FLT3 (Wild-Type<br>& ITD) | IC50                   | ~2                                                                           | Potent inhibition of wild-type and common activating mutations.[4]  |
| FLT3 (D835<br>Mutants) | IC50                      | 8.8 - 20               | Retains activity against resistance- conferring TKD mutations.[1][4]         |                                                                     |
| PDGFRA                 | IC50                      | ~10                    | High potency<br>against the alpha<br>isoform.[1]                             | -                                                                   |
| PDGFRB                 | IC50                      | ~1.2                   | High potency against the beta isoform.[1]                                    |                                                                     |
| Key Off-Targets        | KIT (c-Kit)               | IC50                   | 67                                                                           | Approximately 100-fold less selective for KIT than for FLT3.[1] [2] |
| KIT (D816V<br>Mutant)  | IC50                      | 2.5                    | Increased potency against this activating mutation found in mastocytosis.[1] |                                                                     |
| ULK2                   | % Inhibition @<br>100nM   | >50%                   | Identified in kinome scans as a potential off-target.[5]                     | -                                                                   |
| MLK1                   | % Inhibition @ 100nM      | >50%                   | Identified in kinome scans as                                                | -                                                                   |







|      |                      |      | a potential off-<br>target.[5] |
|------|----------------------|------|--------------------------------|
| TRKA | % Inhibition @ 100nM | >50% | Identified in                  |
|      |                      |      | kinome scans as                |
|      |                      |      | a potential off-               |
|      |                      |      | target.[5]                     |

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

# Signaling Pathway Analysis On-Target Signaling Pathways

Crenolanib exerts its primary therapeutic effect by inhibiting the downstream signaling cascades of FLT3 and PDGFRA. These pathways are crucial for cell proliferation, survival, and differentiation.[6][7]

FLT3 Signaling: In hematopoietic cells, the binding of FLT3 Ligand (FL) induces receptor dimerization and autophosphorylation, activating multiple downstream pathways, including PI3K/AKT, RAS/MAPK, and STAT5.[6][8] Activating mutations, such as internal tandem duplications (FLT3-ITD), cause constitutive activation of these pathways, leading to uncontrolled cell growth in AML.[9] Crenolanib blocks the ATP-binding site, preventing receptor phosphorylation and shutting down these pro-survival signals.











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Crenolanib Wikipedia [en.wikipedia.org]
- 2. Crenolanib is a selective type I pan-FLT3 inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications PMC [pmc.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Off-Target Effects of Crenolanib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12771284#investigating-off-target-effects-of-crenolanib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com